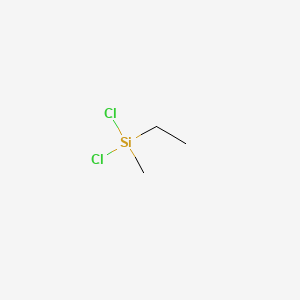
2,2,6,6-Tetrakis(hidroximetil)ciclohexanol
Descripción general
Descripción
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, also known as (2,2,6,6-Tetramethylol)cyclohexanol, 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol, or 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol, is an organic compound . Its empirical formula is C10H20O5 and it has a molecular weight of 220.26 .
Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol consists of 10 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms . The SMILES string representation of its structure is OCC1(CO)CCCC(CO)(CO)C1O .Physical And Chemical Properties Analysis
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a solid substance . It has a melting point range of 123-127 °C . The compound is white to light yellow in color and can appear as powder, crystals, solid, or chunks .Aplicaciones Científicas De Investigación
Ciencia de materiales: Síntesis de poliuretano
El 2,2,6,6-Tetrakis(hidroximetil)ciclohexanol se utiliza en la síntesis de poliuretanos debido a sus múltiples grupos hidroxilo. Estos grupos reaccionan con isocianatos para formar poliuretanos, que son materiales versátiles utilizados en espumas, recubrimientos y elastómeros .
Síntesis química: Poliéter-polioles en forma de estrella
Este compuesto sirve como iniciador cíclico para la síntesis de nuevos poliéter-polioles en forma de estrella. Estos polioles son componentes clave en la creación de poliuretanos rígidos y entrecruzados con mayor estabilidad térmica .
Cromatografía: Reactivo analítico
En cromatografía, el this compound se puede utilizar como un compuesto estándar o de referencia debido a su estructura química distintiva, lo que ayuda en la identificación y cuantificación de sustancias .
Investigación analítica: Caracterización molecular
La estructura única del compuesto permite su uso en estudios de caracterización molecular, proporcionando información sobre el comportamiento de los derivados del ciclohexanol en diversos entornos químicos .
Ciencia de la vida: Investigación biomédica
Si bien las aplicaciones específicas en ciencia de la vida no se detallan en los datos disponibles, la reactividad del compuesto sugiere un posible uso en la investigación de materiales biomédicos, particularmente en la síntesis de biomateriales con propiedades específicas .
Producción de recubrimientos: Intermediario
El this compound se utiliza como intermediario en la producción de recubrimientos. Sus grupos hidroximetil pueden reaccionar para formar redes, lo que da como resultado recubrimientos con las propiedades mecánicas y químicas deseadas .
Investigación biomédica: Síntesis de fosfolípidos
El compuesto se ha utilizado en la síntesis de nuevos fosfolípidos, que son cruciales para crear membranas biomiméticas y estudiar la dinámica de las membranas celulares .
Síntesis de poliuretano: Espumas rígidas
Su aplicación se extiende a la fabricación de espumas rígidas de poliuretano. Los grupos hidroxilo en el this compound reaccionan con diisocianatos para producir espumas con alta rigidez y resistencia térmica .
Safety and Hazards
Propiedades
IUPAC Name |
2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVIFRMLTBUBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(CO)CO)O)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202506 | |
| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5416-55-7 | |
| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002637944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-TETRAMETHYLOLCYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M97TUQ3YN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol?
A1: 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (HMCH) is a cyclohexane derivative with five hydroxyl groups.
Q2: What are the typical applications of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol in material science?
A2: HMCH is primarily utilized as a building block in polymer synthesis, particularly for polyurethanes. It serves as a polyol component, contributing to the crosslinking and rigidity of the resulting polymers. [, ]
Q3: How does the structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol influence its reactivity in polymerization reactions?
A3: The five hydroxyl groups in HMCH provide multiple reactive sites for polymerization. It can act as a five-functional initiator in ring-opening polymerization reactions, leading to the formation of star-shaped polymers with unique properties. [, ]
Q4: Can you provide an example of a specific application of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol in polymer synthesis?
A4: HMCH, when used with glycidyl ethers and butylene oxide, forms polyether-pentols (PEPOs) through ring-opening polymerization. These PEPOs are then utilized in the creation of crosslinked polyurethanes. []
Q5: How does 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol affect the properties of the resulting polyurethanes?
A5: The presence of HMCH in polyurethane synthesis contributes to a higher hydrogen bond index within the polymer structure, resulting in increased rigidity and a broader range of phase separation. []
Q6: Has 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol been explored for applications beyond polyurethane synthesis?
A6: Yes, research indicates its potential in synthesizing novel phospholipids. HMCH derivatives, specifically cyclic phosphates derived from its acetals, show promise in this area. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















